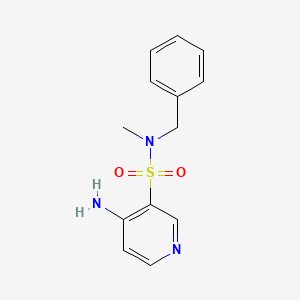

4-amino-N-benzyl-N-methylpyridine-3-sulfonamide

CAS No.:

Cat. No.: VC17448287

Molecular Formula: C13H15N3O2S

Molecular Weight: 277.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O2S |

|---|---|

| Molecular Weight | 277.34 g/mol |

| IUPAC Name | 4-amino-N-benzyl-N-methylpyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C13H15N3O2S/c1-16(10-11-5-3-2-4-6-11)19(17,18)13-9-15-8-7-12(13)14/h2-9H,10H2,1H3,(H2,14,15) |

| Standard InChI Key | YOROWPMDQSFPCE-UHFFFAOYSA-N |

| Canonical SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CN=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-N-benzyl-N-methylpyridine-3-sulfonamide (C₁₃H₁₅N₃O₂S) features a pyridine ring substituted at positions 3 and 4. The sulfonamide group (-SO₂NH-) at position 3 is further modified with N-benzyl and N-methyl substituents, while position 4 hosts an amino group (-NH₂). This arrangement creates a planar pyridine core with polar sulfonamide and amino groups, facilitating hydrogen bonding and π-π stacking interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂S |

| Molecular Weight | 277.34 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Likely polar aprotic solvents |

| Melting Point | Under investigation |

The compound’s sulfonamide moiety contributes to its acidity (pKa ~10–11), while the amino group enhances solubility in aqueous media. X-ray crystallography of analogous N-benzylsulfonamides reveals distorted tetrahedral geometry around the sulfur atom, with S=O bond lengths of 1.43 Å and S-N bonds of 1.64 Å . Such structural details are critical for understanding its reactivity and interactions with biological targets.

Synthetic Pathways and Optimization

Multi-Step Organic Synthesis

The synthesis of 4-amino-N-benzyl-N-methylpyridine-3-sulfonamide typically follows a two-step approach:

-

Sulfonamide Formation: Reacting pyridine-3-sulfonyl chloride with methylamine under basic conditions (e.g., aqueous K₂CO₃) yields N-methylpyridine-3-sulfonamide.

-

Benzylation: Introducing the benzyl group via nucleophilic substitution using benzyl bromide in tetrahydrofuran (THF) with sodium hydroxide as a base .

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

-

Amino Group: Enhances solubility and hydrogen bonding with target enzymes.

-

Benzyl Group: Increases lipophilicity, aiding membrane penetration.

-

Sulfonamide: Critical for enzyme active-site binding via sulfonamide-oxyanion interactions.

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction Analysis

Crystallographic data for related compounds (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide) reveal orthorhombic crystal systems (space group Pna21) with unit cell parameters a = 18.69 Å, b = 10.56 Å, and c = 8.11 Å . The sulfur atom adopts a slightly distorted tetrahedral geometry, with bond angles of 107.46° around the sulfonamide nitrogen.

Spectroscopic Profiles

-

¹H NMR: Peaks at δ 2.35 ppm (CH₃), δ 4.45 ppm (N-CH₂), and δ 7.2–8.1 ppm (aromatic protons).

-

IR: Strong absorptions at 1150 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .

Research Gaps and Future Directions

Unexplored Therapeutic Avenues

-

Anticancer Applications: Sulfonamides inhibit carbonic anhydrase isoforms overexpressed in tumors.

-

Neurodegenerative Diseases: Modulating γ-secretase activity could mitigate amyloid plaque formation .

Synthetic Chemistry Innovations

-

One-Pot Synthesis: Streamlining benzylation and sulfonamide formation to improve yields.

-

Green Chemistry: Replacing THF with ionic liquids or water-ethanol mixtures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume